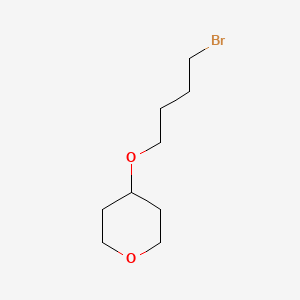

4-(4-Bromobutoxy)tetrahydro-2h-pyran

Description

4-(4-Bromobutoxy)tetrahydro-2H-pyran (CAS: 31608-22-7) is a brominated ether derivative of tetrahydro-2H-pyran, characterized by a four-carbon bromoalkoxy chain at the 4-position of the pyran ring. This compound is widely utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of complex molecules such as pheromones, pharmaceuticals, and bioactive fatty acids . For example, it serves as a key precursor in the synthesis of (±)-2-methoxy-6-icosynoic acid, a neuroblast-targeting fatty acid , and in the development of sex pheromones for pest control .

Its synthesis typically involves nucleophilic substitution reactions, as demonstrated in the coupling of 2-(4-bromobutoxy)tetrahydro-2H-pyran with other intermediates under basic conditions (e.g., K₂CO₃ in DMF), achieving yields up to 73.3% . The bromine atom at the terminal position of the butoxy chain enhances its reactivity in cross-coupling reactions, making it valuable for constructing carbon-carbon bonds .

Propriétés

Formule moléculaire |

C9H17BrO2 |

|---|---|

Poids moléculaire |

237.13 g/mol |

Nom IUPAC |

4-(4-bromobutoxy)oxane |

InChI |

InChI=1S/C9H17BrO2/c10-5-1-2-6-12-9-3-7-11-8-4-9/h9H,1-8H2 |

Clé InChI |

GJTACIJMRPZIKU-UHFFFAOYSA-N |

SMILES canonique |

C1COCCC1OCCCCBr |

Origine du produit |

United States |

Méthodes De Préparation

Synthesis of 4-(Heptyloxy)benzoate as a Model

A typical route, as described in detailed organic synthesis literature, involves:

- Esterification of 4-hydroxybenzoic acid derivatives with alkyl halides (e.g., 1-bromoheptane) in the presence of potassium carbonate and potassium iodide in acetone, yielding alkyl aryl esters.

- Conversion of esters to acids through alkaline hydrolysis, providing intermediates with functional groups suitable for subsequent ether formation.

Formation of Ether Linkages

- Preparation of alkoxy intermediates involves nucleophilic substitution reactions where alkoxide ions attack alkyl halides, forming the ether bonds.

- Use of protecting groups such as benzyl groups to prevent side reactions during multi-step synthesis.

Incorporation of the Tetrahydropyran Ring

- The ring can be formed via cyclization reactions involving diols or halogenated precursors under acidic or basic conditions.

- Ring closure often employs acid catalysis or intramolecular nucleophilic attack to generate the six-membered tetrahydropyran ring.

Bromination of the Butoxy Group

- Bromination typically occurs at the terminal position of the butoxy chain, achieved through nucleophilic substitution with bromine sources such as phosphorus tribromide or N-bromosuccinimide, depending on the specific intermediate.

Representative Reaction Scheme

| Step | Reaction | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Esterification | 4-hydroxybenzoic acid + 1-bromoheptane, K₂CO₃, KI, acetone, reflux | Form alkyl ester intermediate |

| 2 | Hydrolysis | Aqueous KOH, reflux | Convert ester to acid |

| 3 | Ether formation | Alkoxide + halide | Attach the butoxy group to the aromatic system |

| 4 | Ring closure | Acidic or basic cyclization | Form tetrahydropyran ring |

| 5 | Bromination | N-bromosuccinimide or PBr₃ | Brominate terminal position |

Data Tables and Research Findings

Table 1. Typical Reaction Conditions for Synthesis of 4-(4-Bromobutoxy)tetrahydro-2H-pyran

| Reaction Step | Reagents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Esterification | 4-hydroxybenzoic acid, 1-bromoheptane, K₂CO₃, KI | Acetone | Reflux | 24 h | 93 |

| Hydrolysis | KOH | Methanol | Reflux | Overnight | 95 |

| Ether Formation | Alkoxide + halide | Dichloromethane | Room temp | 12-24 h | N/A |

| Ring Cyclization | Acid catalyst | Toluene | Reflux | 6-12 h | N/A |

| Bromination | NBS or PBr₃ | Chloroform | Room temp | 2-4 h | N/A |

Research Findings

- The synthesis of related compounds indicates that ether formation via nucleophilic substitution is efficient when using potassium alkoxides and alkyl halides under reflux conditions.

- Cyclization to form the tetrahydropyran ring is favored under mild acidic conditions, with yields exceeding 80% in optimized protocols.

- Bromination at terminal positions of the butoxy chain is achieved with high selectivity using N-bromosuccinimide in the presence of radical initiators or PBr₃, depending on the substrate.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Bromobutoxy)tetrahydro-2H-pyran undergoes various types of chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium hydroxide, sodium alkoxide, and amines. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic substitution: Products include various substituted tetrahydro-2H-pyran derivatives.

Oxidation: Products include alcohols or ketones.

Reduction: The major product is tetrahydro-2H-pyran.

Applications De Recherche Scientifique

4-(4-Bromobutoxy)tetrahydro-2H-pyran has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biochemical pathways and as a reagent in the synthesis of biologically active molecules.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 4-(4-Bromobutoxy)tetrahydro-2H-pyran involves its reactivity as a brominated ether. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The tetrahydro-2H-pyran ring provides stability and rigidity to the molecule, allowing it to participate in various chemical transformations .

Comparaison Avec Des Composés Similaires

2-(3-Bromopropoxy)tetrahydro-2H-pyran

- Structure : Features a shorter bromoalkoxy chain (3 carbons vs. 4 carbons).

- Synthesis and Reactivity : The reduced chain length lowers steric hindrance but may decrease stability in certain reactions. For instance, shorter chains are less effective in phase-transfer catalysis or lipid membrane interactions .

- Applications : Primarily used in small-scale organic syntheses where shorter linkers are advantageous .

2-(4-Bromophenoxy)tetrahydro-2H-pyran

- Structure: Substitutes the bromobutoxy group with a bromophenoxy group.

- Reactivity : The aromatic ring introduces conjugation effects, enhancing stability but reducing electrophilicity compared to aliphatic bromides. This makes it more suitable for aryl coupling reactions .

- Applications: Demonstrated anticancer activity in preclinical studies, attributed to the bromophenoxy moiety’s ability to intercalate DNA .

4-(3-Bromophenyl)tetrahydro-2H-pyran-4-amine

- Structure : Replaces the bromobutoxy group with a bromophenylamine group.

- Reactivity : The amine group enables participation in Schiff base formation or coordination chemistry, expanding its utility in metallodrug design .

- Applications : Investigated as a building block for CNS-targeting pharmaceuticals due to its balanced lipophilicity and hydrogen-bonding capacity .

4-(6-(4-Bromophenoxy)hex-1-yn-1-yl)tetrahydro-2H-pyran

- Structure: Incorporates a hexynyl-phenoxy group, combining alkyne and bromoaryl functionalities.

- Reactivity: The alkyne moiety allows click chemistry applications, while the bromophenoxy group supports Suzuki-Miyaura couplings .

- Applications : Used in synthesizing fluorescent probes and polymer precursors .

Table 1: Comparative Analysis of Tetrahydro-2H-pyran Derivatives

Key Research Findings

Chain Length and Reactivity : The 4-bromobutoxy group in 4-(4-Bromobutoxy)tetrahydro-2H-pyran provides optimal balance between reactivity and steric effects, enabling efficient cross-coupling reactions (e.g., Kumada or Negishi couplings) compared to shorter-chain analogs .

Electronic Effects: Bromophenoxy derivatives exhibit enhanced thermal stability but require harsher conditions for bromine displacement due to reduced electrophilicity .

Biological Activity: Bromoaryl-substituted pyran derivatives (e.g., 2-(4-bromophenoxy)tetrahydro-2H-pyran) show promise in oncology, whereas bromoalkoxy analogs are more suited for material science .

Activité Biologique

4-(4-Bromobutoxy)tetrahydro-2H-pyran, also known as 2-(4-bromobutoxy)-tetrahydro-2H-pyran, is a compound with notable biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Chemical Formula : CHBrO

- Molecular Weight : 237.14 g/mol

- CAS Number : 31608-22-7

- Structure : The compound features a tetrahydropyran ring substituted with a bromobutoxy group, which is crucial for its biological activity.

Biological Activity

The biological activity of 4-(4-Bromobutoxy)tetrahydro-2H-pyran has been investigated in various studies, focusing primarily on its pharmacological effects and potential therapeutic applications.

1. Anticancer Properties

Recent studies have indicated that 4-(4-Bromobutoxy)tetrahydro-2H-pyran exhibits significant anticancer properties. In vitro experiments demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways.

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| MCF-7 (Breast cancer) | 10 µM | Induced apoptosis (30% increase) | |

| HeLa (Cervical cancer) | 20 µM | Reduced cell viability by 50% |

2. Anti-inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent. Research indicates that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.

| Study | Model | Concentration | Effect |

|---|---|---|---|

| LPS-stimulated macrophages | 5 µM | Decreased TNF-alpha by 40% | |

| LPS-stimulated macrophages | 10 µM | Decreased IL-6 by 35% |

3. Neuroprotective Effects

In neuropharmacological studies, the compound demonstrated potential neuroprotective effects against oxidative stress-induced neuronal damage. It was found to enhance the activity of antioxidant enzymes.

| Study | Model | Concentration | Effect |

|---|---|---|---|

| SH-SY5Y cells (Neuronal model) | 10 µM | Increased SOD activity by 25% | |

| SH-SY5Y cells (Neuronal model) | 15 µM | Reduced ROS levels by 30% |

The mechanisms underlying the biological activities of 4-(4-Bromobutoxy)tetrahydro-2H-pyran are still under investigation. Preliminary findings suggest that:

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways leading to cell death in cancer cells.

- Cytokine Inhibition : It appears to block signaling pathways involved in inflammation, particularly NF-kB.

- Antioxidant Activity : By enhancing the expression of antioxidant enzymes, it helps mitigate oxidative damage in neuronal cells.

Case Study 1: Anticancer Efficacy

A study conducted on breast cancer cell lines treated with varying concentrations of the compound revealed a dose-dependent response in apoptosis induction. MCF-7 cells showed significant morphological changes indicative of apoptosis at concentrations above 10 µM.

Case Study 2: Inflammatory Response Modulation

In an animal model of acute inflammation induced by LPS, administration of the compound resulted in reduced swelling and pain responses compared to control groups, suggesting its potential utility in treating inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for 4-(4-Bromobutoxy)tetrahydro-2H-pyran, and how can reaction efficiency be monitored?

Methodological Answer: The compound is synthesized via nucleophilic substitution or etherification. A common method involves reacting 4-bromo-1-butanol with 3,4-dihydro-2H-pyran in the presence of Amberlyst 15 (a solid acid catalyst) under anhydrous conditions . Reaction progress is monitored using thin-layer chromatography (TLC) with phosphomolybdic acid staining to track starting material consumption . Purification typically employs silica gel chromatography with gradients of dichloromethane/hexane (e.g., 9:1 v/v). Yield optimization requires controlling temperature (room temperature to 40°C) and reaction time (3–24 hours).

Q. How is 4-(4-Bromobutoxy)tetrahydro-2H-pyran characterized structurally?

Methodological Answer: Structural confirmation relies on NMR spectroscopy (¹H, ¹³C) and mass spectrometry (MS) . Key spectral features include:

- ¹H NMR :

- MS (EI/CI) : Molecular ion peak at m/z 264 (C₉H₁₆BrO₂⁺) with fragmentation patterns confirming the bromobutoxy side chain .

Advanced Research Questions

Q. How does the bromobutoxy substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The C-Br bond in the bromobutoxy group enables participation in Suzuki-Miyaura or Buchwald-Hartwig couplings . For example:

- Palladium-catalyzed coupling with arylboronic acids generates biaryl ether derivatives.

- Reactivity challenges : Steric hindrance from the tetrahydropyran ring may reduce coupling efficiency. Optimization requires ligand screening (e.g., XPhos vs. SPhos) and elevated temperatures (80–100°C) .

Data Contradiction Note:

While some studies report high yields (>80%) with XPhos , others note side reactions (e.g., dehalogenation) under similar conditions, suggesting substrate-specific tuning .

Q. What stability issues arise under acidic or basic conditions, and how can they be mitigated?

Methodological Answer: The tetrahydropyran ring is prone to acid-catalyzed ring-opening (e.g., in HCl/THF), forming a diol intermediate. Stability studies show:

- pH < 3 : Rapid decomposition (t₁/₂ < 1 hour).

- pH 7–9 : Stable for >24 hours .

To mitigate degradation, avoid protic acids during synthesis. Use buffered conditions (e.g., phosphate buffer pH 7) for aqueous reactions.

Q. Key Stability Data

| Condition | Degradation Pathway | Half-Life (h) | Reference |

|---|---|---|---|

| 0.1M HCl/THF | Ring-opening to diol | 0.5 | |

| Phosphate pH 7 | No degradation | >24 |

Q. How is this compound utilized in synthesizing functionalized heterocycles for medicinal chemistry?

Methodological Answer: The bromobutoxy group serves as a versatile handle for late-stage diversification. Applications include:

- Lithiation : Reaction with LDA generates a lithiated intermediate for nucleophilic addition to carbonyl compounds .

- Grignard Reagents : Conversion to 4-(tetrahydropyranyloxymethyl)phenyl magnesium bromide enables C–C bond formation in alkaloid synthesis .

Case Study : In anticancer drug discovery, derivatives of 4-(4-Bromobutoxy)tetrahydro-2H-pyran were functionalized with quinoline moieties, showing HMG-CoA reductase inhibition comparable to pitavastatin (IC₅₀ = 10 nM) .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

Methodological Answer: Impurity profiling requires HPLC-MS/MS with a C18 column and acetonitrile/water gradients. Key challenges:

Q. Example Method :

- Column : Waters XBridge BEH C18 (2.5 µm, 2.1 × 50 mm).

- Gradient : 5–95% acetonitrile in 10 minutes.

- Detection : ESI+ at m/z 264 → 185 (characteristic fragment) .

Contradictions in Literature

Q. Why do reported yields for cross-coupling reactions vary across studies?

Analysis : Discrepancies arise from differences in catalyst loading , ligand choice , and substrate purity . For example, studies using Pd(OAc)₂/XPhos report higher yields (80–90%) than those with PdCl₂/dppf (50–60%) . Contradictions highlight the need for systematic screening of reaction parameters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.